An In-depth Technical Guide to Methyl 4-methyl-3-oxopentanoate (CAS: 42558-54-3)
An In-depth Technical Guide to Methyl 4-methyl-3-oxopentanoate (CAS: 42558-54-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-3-oxopentanoate, also known as Methyl isobutyrylacetate, is a versatile β-keto ester with the CAS number 42558-54-3.[1] Its chemical structure, featuring both a ketone and a methyl ester functional group, makes it a valuable intermediate in a variety of organic syntheses.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the pharmaceutical industry as a key building block for cholesterol-lowering drugs.[1]
Chemical and Physical Properties
Methyl 4-methyl-3-oxopentanoate is a colorless to yellowish liquid with a range of physical and chemical properties that are crucial for its handling, storage, and application in synthesis.[1][2] A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 42558-54-3 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1][3] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| IUPAC Name | methyl 4-methyl-3-oxopentanoate | [3] |
| Synonyms | Methyl isobutyrylacetate, MIBA, Isobutyrylacetic acid methyl ester | [4] |
| Appearance | Colorless to yellowish liquid/oil | [1][2] |
| Melting Point | -75 °C | [1][4] |
| Boiling Point | 185.8 °C at 760 mmHg; 55-57 °C at 15 hPa | [1][4] |
| Density | 1.013 g/mL at 20 °C | [4] |
| Refractive Index | 1.4265 | [1][4] |
| Water Solubility | 43.6 g/L at 20 °C | [4] |
| Flash Point | 79 °C | [4] |
| pKa | 10.59 ± 0.46 (Predicted) | [4] |
| LogP | 0.21 at 25 °C | [4] |
| Storage | Store below +30°C | [4][5] |
Experimental Protocols
Several synthetic routes to Methyl 4-methyl-3-oxopentanoate have been reported. The following are detailed protocols for two common laboratory-scale methods.
Synthesis from 3-Methyl-2-butanone and Dimethyl Carbonate
This method involves the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.
Materials:
-
3-Methyl-2-butanone
-
Dimethyl carbonate
-
Sodium hydride (NaH), 50% dispersion in oil
-
Toluene, anhydrous
-
Glacial acetic acid
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction vessel equipped for stirring and inert atmosphere, wash sodium hydride (70.32 g, 2.1 eq., 50% dispersion in oil) with toluene to remove the mineral oil.[4]
-
Add anhydrous toluene (500 mL) and dimethyl carbonate (329.3 g, 2 eq.) to the washed sodium hydride.[4]
-
Heat the stirred mixture to 80 °C under a nitrogen atmosphere.[4]
-
Dissolve 3-methyl-2-butanone (120 g, 1 eq.) in 240 mL of toluene and add it slowly to the reaction mixture.[4]
-
Maintain the reaction at 80 °C for 5 hours.[4]
-
Cool the reaction mixture and pour it into a mixture of glacial acetic acid (300 mL) and water (120 mL).[4]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (300 mL).[4]
-
Combine all organic extracts and evaporate the solvent under reduced pressure.[4]
-
Purify the residue by distillation to obtain Methyl 4-methyl-3-oxopentanoate.[4] The reported yield is approximately 62.72%.[4]
Synthesis from Methyl Acetoacetate and Isobutyryl Chloride
This procedure utilizes the acylation of methyl acetoacetate with isobutyryl chloride in the presence of a base and catalyst.
Materials:
-
Methyl acetoacetate
-
Isobutyryl chloride
-
Powdered hydroxide (e.g., Calcium hydroxide)
-
Catalyst (e.g., 1,8-Diazabicycloundec-7-ene or tributylamine)
-
Solvent (e.g., Dichloromethane)
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve methyl acetoacetate in the chosen solvent in a reaction flask.
-
Add 1-1.1 molar equivalents of powdered hydroxide and 1-10% by mass of the catalyst relative to the methyl acetoacetate.
-
Cool the mixture to 0-20 °C.
-
Add isobutyryl chloride dropwise over a period of 3-6 hours.
-
After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 8-24 hours.
-
Cool the reaction to 25 °C and add water.
-
Adjust the pH of the system to 3-5 using hydrochloric acid.
-
Separate the organic layer and recover the solvent by rotary evaporation to yield Methyl 4-methyl-3-oxopentanoate.
Applications in Synthesis
Methyl 4-methyl-3-oxopentanoate is a key starting material for the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.
Synthesis of Atorvastatin Intermediate
Atorvastatin, a widely used cholesterol-lowering drug, is synthesized through a multi-step process where an intermediate derived from Methyl 4-methyl-3-oxopentanoate is crucial.[6] The synthesis of the pyrrole core of Atorvastatin often employs the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] An appropriately substituted 1,4-dicarbonyl compound can be prepared using Methyl 4-methyl-3-oxopentanoate as a precursor.
Caption: Synthetic workflow for an Atorvastatin intermediate.
Synthesis of 3-Hydroxy-4-methylpentanoic Acid
Methyl 4-methyl-3-oxopentanoate serves as a starting material for the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from Turkish tobacco leaves.[9] The synthesis involves the reduction of the ketone functionality of the starting ester.
Caption: Synthesis of 3-Hydroxy-4-methylpentanoic Acid.
Synthesis of Heterocycles
The dicarbonyl nature of Methyl 4-methyl-3-oxopentanoate makes it a suitable precursor for the synthesis of various heterocyclic compounds such as furans, pyrazolones, and quinolones.[1] These reactions typically involve condensation with appropriate dinucleophiles.
Biological Activity and Signaling Pathways
While primarily used as a synthetic intermediate, some studies have suggested that Methyl 4-methyl-3-oxopentanoate may possess biological activity. It has been reported to inhibit the production of reactive oxygen species (ROS) and the activation of tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory properties.[10]
Inhibition of NADPH Oxidase and Reactive Oxygen Species (ROS) Production
Reactive oxygen species are generated by various cellular processes, with NADPH oxidases being a major source. Overproduction of ROS can lead to oxidative stress and inflammation. Methyl 4-methyl-3-oxopentanoate has been shown to inhibit the production of ROS, potentially through the inhibition of NADPH oxidase.[10]
Caption: Inhibition of NADPH Oxidase-mediated ROS production.
Inhibition of TNF-α Signaling
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation. It binds to its receptors (TNFR1 and TNFR2), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes. The reported inhibition of TNF-α activation by Methyl 4-methyl-3-oxopentanoate suggests it may interfere with this signaling pathway.[10]
Caption: Potential inhibition of the TNF-α signaling pathway.
Safety and Handling
Methyl 4-methyl-3-oxopentanoate is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and serious eye irritation.[3] Standard laboratory safety practices, including the use of personal protective equipment such as safety glasses and gloves, should be followed. Store in a well-ventilated place, below +30°C.[4][5]
Conclusion
Methyl 4-methyl-3-oxopentanoate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for complex molecules like Atorvastatin underscores its importance in drug development. Further research into its potential biological activities, such as its anti-inflammatory properties, may open new avenues for its application. The detailed synthetic protocols and property data provided in this guide serve as a valuable resource for researchers and scientists working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7812179B2 - Process for the preparation of atorvastatin and intermediates - Google Patents [patents.google.com]
- 5. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]
